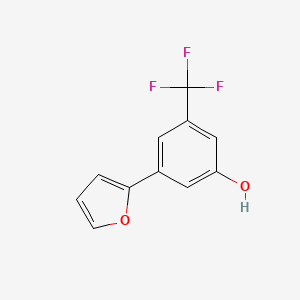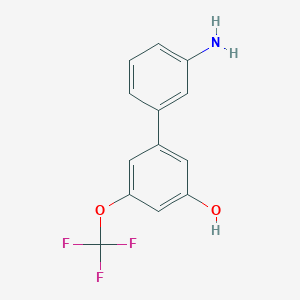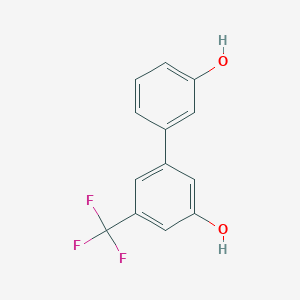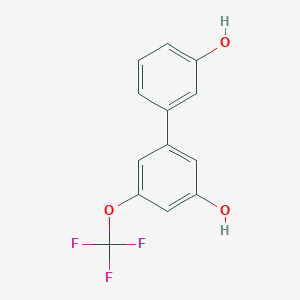
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% (5-AP-3-TFMP) is an organic compound belonging to the class of aminophenols, which are derivatives of phenol, and are widely used in various scientific and industrial applications. 5-AP-3-TFMP is a colorless solid at room temperature and is soluble in most organic solvents. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material in the development of new agrochemicals. It is also used as a model compound in the study of the structure and reactivity of aminophenols, and in the development of new catalysts.
Mécanisme D'action
The mechanism of action of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is known that the compound is able to react with a variety of substrates, such as amines, alcohols, and carboxylic acids, to form a variety of products. The reaction of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% with an amine is believed to involve the formation of an intermediate which is then further reacted with the amine to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% have not been extensively studied. However, it is known that the compound is not toxic to humans and is not carcinogenic. In addition, it has been shown to be non-mutagenic and non-teratogenic in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its good solubility in organic solvents. However, the compound is not very stable and is subject to hydrolysis in the presence of water. In addition, the compound is sensitive to light and must be stored in a dark place.
Orientations Futures
The future directions for 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% research include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new pharmaceuticals and agrochemicals. In addition, further research is needed to explore the potential of the compound as a model compound in the study of aminophenols and as a catalyst in organic synthesis. Finally, research into the synthesis of new derivatives of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% is needed to further expand its potential applications.
Méthodes De Synthèse
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 3-trifluoromethylphenol with an amine in the presence of an acid catalyst. This reaction produces an intermediate which is then further reacted with an amine to form the desired product. Other methods for the synthesis of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% include the use of diazotization and the reaction of 3-trifluoromethylphenol with an alkyl halide.
Propriétés
IUPAC Name |
3-(3-aminophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-4-9(6-12(18)7-10)8-2-1-3-11(17)5-8/h1-7,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKPCRWYZOTLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686503 |
Source


|
| Record name | 3'-Amino-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-59-7 |
Source


|
| Record name | 3'-Amino-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

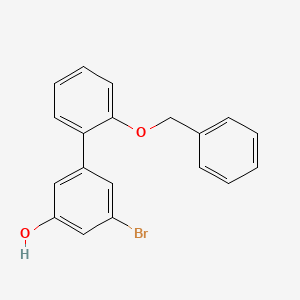
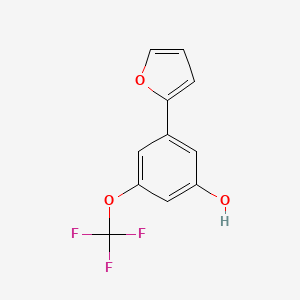
![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)

